[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
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Description
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and steps involved in its formation.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, chemical stability, etc.Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
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properties
IUPAC Name |
[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17FN2O3/c28-21-11-13-22(14-12-21)30-26(31)20(17-29)15-18-5-3-8-23(16-18)33-27(32)25-10-4-7-19-6-1-2-9-24(19)25/h1-16H,(H,30,31)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKNAVUASMGPPT-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
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